“1,3-Dimethyl-1H-indazol-6-amine” is a compound with the CAS Number: 221681-92-1 and a molecular weight of 161.21 . It is used as a reagent in the preparation of glycinamide derivatives which are useful in the production of drugs for preventing and treating diseases caused by S-adenosyl homocysteine hydrolase .
The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .
The molecular skeleton of the compound is almost planar, with a maximum deviation of 0.0325 Å for the amino N atom .
This compound is an impurity in the synthesis of Pazopanib, which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It also has a role in the preparation of glycinamide derivatives .
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 335.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 156.6±22.3 °C .
The synthesis of 1,3-Dimethyl-1H-indazol-6-amine can be achieved through several methods. A common synthetic route involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions. This method allows for efficient production while maintaining high yield and purity.
The molecular structure of 1,3-Dimethyl-1H-indazol-6-amine is characterized by its nearly planar configuration, which is crucial for its biological activity. The maximum deviation from planarity is approximately 0.0325 Å for the amino nitrogen atom.
1,3-Dimethyl-1H-indazol-6-amine participates in various chemical reactions, including oxidation, reduction, and substitution reactions.
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed. Reaction conditions vary based on the desired transformation but often involve specific temperatures and solvents .
The primary mechanism of action for 1,3-Dimethyl-1H-indazol-6-amine involves its interaction with IDO1. By inhibiting this enzyme, the compound disrupts the kynurenine pathway, leading to decreased production of kynurenine from L-tryptophan.
This inhibition has significant implications for cancer therapy as it can enhance anti-tumor immunity by preventing immune suppression mediated by kynurenine .
The compound exhibits favorable pharmacokinetic properties with potent anti-proliferative activity against human colorectal cancer cells (IC50 value of approximately 0.4 μM) .
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks corresponding to various protons and carbons within the molecule. For instance:
The applications of 1,3-Dimethyl-1H-indazol-6-amine are primarily found in medicinal chemistry due to its role as an IDO1 inhibitor.
1,3-Dimethyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole class. Its core structure consists of a fused bicyclic system featuring a benzene ring condensed with a pyrazole ring, where one nitrogen is part of the five-membered ring (position 1) and the other is adjacent (position 2). Systematic IUPAC nomenclature designates it as 1,3-dimethylindazol-6-amine, reflecting the methyl substituents at the 1- and 3-positions and the amino group (-NH₂) at the 6-position of the indazole scaffold [1] . This substitution pattern is significant as it prevents tautomerism between 1H- and 2H-indazole forms, fixing the hydrogen on N1 and ensuring structural consistency [10].
Table 1: Nomenclature and Identifiers of 1,3-Dimethyl-1H-indazol-6-amine
Identifier Type | Value |
---|---|
Systematic Name (IUPAC) | 1,3-dimethyl-1H-indazol-6-amine |
CAS Registry Number | 221681-92-1 |
Molecular Formula | C₉H₁₁N₃ |
Common Synonyms | Pazopanib Impurity 17; Pazopanib Impurity 3; 1,3-Dimethyl-6-amino-1H-indazole; 6-Amino-1,3-dimethyl-1H-indazole |
The molecule's crystallographic characterization confirms its near-planar geometry, with a maximum deviation of 0.0325 Å observed at the amino nitrogen atom. Intermolecular N—H⋯N hydrogen bonds dominate its solid-state packing . Its structure is frequently represented by the SMILES notation CC1=NN(C2=C1C=CC(=C2)N)C
and the InChIKey VGABHBLCCIOEOZ-UHFFFAOYSA-N
[1] [3]. The molecular weight is 161.20 g/mol, and commercially available material typically has a purity of ≥95-97% [1] [3] [9].
The synthesis and study of indazole derivatives accelerated significantly in the late 20th and early 21st centuries, driven by their biological relevance. Early synthetic routes to 1,3-dimethyl-1H-indazol-6-amine involved multi-step sequences starting from precursors like 3-methyl-6-nitro-1H-indazole. A classical approach featured:
These methods established the compound primarily as a synthetic intermediate and an impurity (Pazopanib Impurity 17 or Impurity 3) in the manufacturing of the anticancer drug Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor [1]. Its significance evolved from being a process-related impurity to a recognized versatile building block in medicinal chemistry campaigns aimed at developing novel therapeutics, particularly anticancer agents [1] [2] [9]. This transition highlights its role in advancing heterocyclic chemistry for drug discovery.
1,3-Dimethyl-1H-indazol-6-amine holds dual prominence in modern chemistry:
Table 2: Key Crystallographic Parameters of 1,3-Dimethyl-1H-indazol-6-amine
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pca2₁ |
Unit Cell Dimensions | a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Å |
Unit Cell Volume | 863.28(9) ų |
Z (Formula Units/Cell) | 4 |
Density (Calculated) | 1.240 Mg/m³ |
Hydrogen Bonding | N—H⋯N networks establish crystal packing |
The ongoing exploration of 1,3-dimethyl-1H-indazol-6-amine underscores its fundamental role as a pharmacophore in oncology drug discovery and its synthetic utility in accessing novel chemical space within heterocyclic chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7